molecular formula C9H4F5NO2 B1410744 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile CAS No. 1804416-39-4

2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Cat. No. B1410744
CAS RN: 1804416-39-4
M. Wt: 253.12 g/mol
InChI Key: AERDEPSEJGFTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the molecular formula C9H4F5NO. It is closely related to “4-(Trifluoromethoxy)benzonitrile”, which is a colorless to almost colorless clear liquid . The latter is used as an intermediate in the synthesis of fluvoxamine .


Physical And Chemical Properties Analysis

“4-(Trifluoromethoxy)benzonitrile” is a colorless to almost colorless clear liquid . It has a boiling point of 193 °C, a flash point of 83 °C, and a specific gravity of 1.31 at 20 °C . It is air sensitive and should be stored under inert gas .

Mechanism of Action

The mechanism of action for “2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile” is not specified in the search results. As an intermediate in the synthesis of fluvoxamine , “4-(Trifluoromethoxy)benzonitrile” contributes to the therapeutic effects of this medication, which works by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of this neurotransmitter available for transmitting signals.

Safety and Hazards

“4-(Trifluoromethoxy)benzonitrile” is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . It is a combustible liquid . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(difluoromethoxy)-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-7-3-6(17-9(12,13)14)2-1-5(7)4-15/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERDEPSEJGFTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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